UNC0224

Description

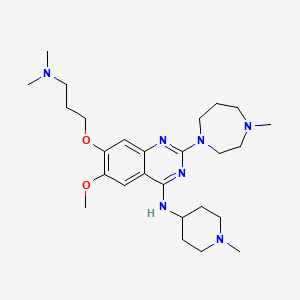

Structure

3D Structure

Properties

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

UNC0224: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0224 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[2] G9a and GLP have been implicated in various biological processes, including embryogenesis, genomic imprinting, and the development of several cancers, making them attractive targets for therapeutic intervention.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound acts as a competitive inhibitor with respect to the histone substrate and a non-competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor.[6] This indicates that this compound binds to the active site of G9a and GLP, directly competing with the histone tail for binding. The 7-dimethylaminopropoxy group of this compound is crucial for its interaction with the lysine-binding channel of the enzyme. By occupying this site, this compound prevents the methylation of H3K9, thereby inhibiting the enzymatic activity of G9a and GLP.

Signaling Pathway

The primary signaling pathway affected by this compound is the G9a/GLP-mediated methylation of H3K9. This pathway is a key component of the cellular machinery that establishes and maintains heterochromatin and represses gene expression.

Caption: G9a/GLP signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| G9a | ThioGlo | IC50 | 15 | [7][8] |

| AlphaScreen | IC50 | - | [9] | |

| ECSD | IC50 | 43 | [1] | |

| CLOT | IC50 | 57 | [1] | |

| - | Ki | 2.6 | [1] | |

| ITC | Kd | 23-29 | [1][2] | |

| GLP | ThioGlo | IC50 | 20 | [7][8] |

| AlphaScreen | IC50 | - | [9] | |

| ECSD | IC50 | 50 | [1] | |

| CLOT | IC50 | 58 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Methyltransferase | Selectivity over G9a (fold) |

| SET7/9 | >1000 |

| SET8 | >1000 |

| PRMT3 | >1000 |

| JMJD2E | >1000 |

Table 2: Selectivity Profile of this compound.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Biochemical IC50 Determination (Chemiluminescent Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against G9a using a chemiluminescent assay format.

Materials:

-

G9a enzyme (recombinant human)

-

Histone H3 peptide substrate (e.g., biotinylated H3 1-21)

-

S-adenosylmethionine (SAM)

-

This compound

-

Anti-H3K9me2 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Wash buffer (e.g., TBST)

-

Blocking buffer

-

White opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme Reaction:

-

Add 5 µL of the this compound dilution or assay buffer (for control wells) to the wells of a 384-well plate.

-

Add 2.5 µL of G9a enzyme (e.g., 0.05 nM final concentration) to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a mix of biotinylated Histone H3 peptide and SAM (e.g., 100 nM and 15 µM final concentrations, respectively).

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and detect the methylated peptide using a standard ELISA-like procedure with an anti-H3K9me2 primary antibody, an HRP-conjugated secondary antibody, and a chemiluminescent substrate.

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for biochemical IC50 determination of this compound.

In-Cell Western (ICW) for Cellular H3K9me2 Levels

This protocol allows for the quantification of cellular H3K9me2 levels in response to this compound treatment.

Materials:

-

Adherent cell line (e.g., MDA-MB-231)

-

This compound

-

96-well tissue culture plates (black-walled recommended)

-

Formaldehyde (B43269) solution (e.g., 3.7% in PBS)

-

Permeabilization buffer (e.g., PBS + 0.1% Triton X-100)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)

-

Anti-H3K9me2 primary antibody

-

Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW)

-

DNA stain for normalization (e.g., DRAQ5)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of this compound concentrations for a specified time (e.g., 48 hours).

-

-

Fixation and Permeabilization:

-

Remove the media and fix the cells with formaldehyde solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature (repeat 4-5 times).

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate with the anti-H3K9me2 primary antibody overnight at 4°C.

-

Wash the cells with wash buffer (e.g., PBS + 0.1% Tween-20).

-

Incubate with the infrared dye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature, protected from light.

-

Wash the cells with wash buffer and then with PBS.

-

-

Imaging and Analysis:

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.

-

Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.

-

Caption: Workflow for In-Cell Western analysis of H3K9me2 levels.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during the binding of this compound to G9a, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified G9a protein

-

This compound

-

ITC instrument

-

Dialysis buffer (ensure the buffer for the protein and compound are identical)

Procedure:

-

Sample Preparation:

-

Dialyze the G9a protein extensively against the ITC buffer.

-

Dissolve this compound in the same final dialysis buffer.

-

Degas both the protein and compound solutions.

-

-

ITC Experiment:

-

Load the G9a solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing, etc.).

-

Perform an initial injection to remove any material from the syringe tip, then proceed with a series of injections of this compound into the G9a solution.

-

-

Data Analysis:

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the change in entropy (ΔS) from the obtained values.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the G9a and GLP histone methyltransferases. Its mechanism as a histone substrate-competitive inhibitor provides a solid foundation for its use as a chemical probe to investigate the biological roles of H3K9 methylation in health and disease. The detailed protocols provided in this guide offer a starting point for researchers to further explore the effects of this compound in various experimental systems.

References

- 1. biomol.com [biomol.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot [bio-protocol.org]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

UNC0224: A Potent and Selective Inhibitor of G9a and GLP Histone Methyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0224 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[4] G9a and GLP share a high degree of sequence homology within their catalytic SET domains and often function as a heterodimer.[4] Dysregulation of G9a and GLP activity has been implicated in various disease states, including cancer, making them attractive targets for therapeutic intervention. This compound, a derivative of the 2,4-diamino-7-aminoalkoxy-quinazoline scaffold, serves as a valuable chemical probe for elucidating the biological functions of G9a and GLP and for exploring their therapeutic potential.[2][3]

Target Profile and Quantitative Data

This compound exhibits high potency against both G9a and GLP, with nanomolar efficacy. Its selectivity has been demonstrated against other histone methyltransferases, such as SET7/9 and SET8. The inhibitory activity of this compound has been characterized using various biochemical and biophysical assays, providing key quantitative metrics for its target engagement.

| Target | Assay Type | Metric | Value (nM) | Reference |

| G9a | ThioGlo | IC50 | 15 | |

| G9a | ECSD | IC50 | 43 | [1] |

| G9a | CLOT | IC50 | 57 | [1] |

| G9a | - | Ki | 2.6 | [1] |

| G9a | ITC | Kd | 23 | [1] |

| GLP | ThioGlo | IC50 | 20 | |

| GLP | ECSD | IC50 | 50 | [1] |

| GLP | CLOT | IC50 | 58 | [1] |

| SET7/9 | - | - | >1000-fold selectivity | |

| SET8 | - | - | >1000-fold selectivity | |

| PRMT3 | - | - | Inactive | [1] |

| JMJD2E | - | - | Inactive | [1] |

Abbreviations: IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; ThioGlo: A fluorescence-based assay; ECSD: Enzyme-coupled SAH detection; CLOT: Chemiluminescence-based oxygen tunneling; ITC: Isothermal Titration Calorimetry.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the histone peptide substrate and is non-competitive or uncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[5] This mechanism suggests that this compound binds to the substrate-binding pocket of the G9a/GLP catalytic domain, thereby preventing the methylation of histone H3.

Signaling Pathway

G9a and GLP are key enzymes in the histone methylation pathway, specifically targeting lysine 9 of histone H3. The deposition of methyl groups on H3K9 serves as a signal for the recruitment of other proteins that mediate transcriptional repression. This compound, by inhibiting G9a and GLP, prevents the formation of H3K9me1 and H3K9me2, leading to a more open chromatin state and potentially the activation of gene expression.

Experimental Protocols

G9a/GLP Biochemical Inhibition Assay (ThioGlo™)

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against G9a or GLP. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, which is converted to a thiol-containing compound that reacts with ThioGlo™ to produce a fluorescent signal.

Materials:

-

Recombinant human G9a or GLP enzyme

-

Biotinylated histone H3 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

ThioGlo™ I

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the G9a or GLP enzyme to the wells of the assay plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the product by adding a solution containing SAHH and ThioGlo™ I.

-

Incubate for 10 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 505 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of this compound to G9a or GLP by directly measuring the heat changes that occur upon binding.

Materials:

-

Purified recombinant G9a or GLP protein

-

This compound

-

ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a solution of G9a or GLP protein in ITC buffer at a known concentration (e.g., 10-20 µM) and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration and load it into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat changes.

-

A binding event will result in either an exothermic or endothermic heat change.

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

In-Cell Western (ICW) Assay for H3K9 Dimethylation

This cell-based assay quantifies the ability of this compound to inhibit G9a/GLP activity within cells by measuring the levels of H3K9me2.

Materials:

-

Adherent cell line (e.g., MCF7 or HEK293)

-

Cell culture medium and supplements

-

This compound

-

Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

-

Primary antibody against H3K9me2

-

Primary antibody for normalization (e.g., anti-Histone H3)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

-

96-well plates

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific binding sites with blocking buffer.

-

Incubate the cells with the primary antibody against H3K9me2 and the normalization primary antibody simultaneously overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween 20.

-

Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells again.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and the normalization protein.

-

Normalize the H3K9me2 signal to the total histone H3 signal and determine the cellular IC50 value for this compound.

Experimental Workflow

The evaluation of a G9a/GLP inhibitor like this compound typically follows a multi-step workflow, progressing from initial biochemical screening to more complex cellular and in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

UNC0224 and GLP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0224 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] G9a and GLP are highly homologous enzymes that play a crucial role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[3][4][5] These histone marks are hallmarks of transcriptionally repressed euchromatin. The G9a/GLP heterodimeric complex is the primary enzyme responsible for these modifications in many cellular contexts.[4][5] Dysregulation of G9a and GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][5] this compound serves as a valuable chemical probe to investigate the biological functions of G9a and GLP and to explore their therapeutic potential. This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data: this compound Inhibition Profile

The following tables summarize the quantitative data for this compound's inhibitory activity against G9a and GLP, as well as its selectivity over other methyltransferases.

Table 1: In Vitro Inhibitory Activity of this compound against G9a and GLP

| Target | Assay Type | Parameter | Value (nM) | Reference |

| G9a | ThioGlo | IC50 | 15 | |

| GLP | ThioGlo | IC50 | 20 | |

| G9a | - | Ki | 2.6 | [1] |

| G9a | - | Kd | 23 | [1] |

| GLP | Assay-dependent | IC50 | 20-58 | [1] |

| G9a | ECSD Assay | IC50 | 43 | [1] |

| G9a | CLOT Assay | IC50 | 57 | [1][6] |

| GLP | ECSD Assay | IC50 | 50 | [1][6] |

| GLP | CLOT Assay | IC50 | 58 | [1][6] |

Table 2: Selectivity of this compound against other Histone Methyltransferases

| Target | Activity | Reference |

| SET7/9 | Inactive (>1000-fold selective for G9a) | [1] |

| SET8/PreSET7 | Inactive | [1] |

| PRMT3 | Inactive | [1] |

| JMJD2E | Inactive | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound involves the inhibition of the G9a/GLP complex, leading to a reduction in H3K9 methylation and subsequent changes in gene expression.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound on GLP.

In Vitro Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay - SPA)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

Materials:

-

Recombinant human G9a or GLP enzyme

-

Biotinylated histone H3 (1-21) peptide substrate

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, G9a or GLP enzyme, and the biotinylated H3 peptide substrate.

-

Add this compound at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).

-

Initiate the enzymatic reaction by adding [³H]-SAM to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate for at least 30 minutes to allow for bead settling and binding.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-methylated peptide to the scintillant in the beads generates a light signal.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

In-Cell Western (ICW) Assay for H3K9me2 Levels

This high-content imaging assay quantifies the levels of a specific protein modification (H3K9me2) within cells in a multi-well plate format.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

This compound

-

Culture medium

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary Antibody: Rabbit anti-H3K9me2

-

Secondary Antibody: IRDye-conjugated anti-rabbit IgG

-

DNA stain (e.g., DRAQ5) for normalization

-

96-well or 384-well clear-bottom black plates

Procedure:

-

Seed cells in the microplate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a desired period (e.g., 48 hours). Include a DMSO vehicle control.

-

Fix the cells by adding the fixation solution and incubating for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours.

-

Incubate the cells with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate with the fluorescently labeled secondary antibody and the DNA stain for 1 hour at room temperature, protected from light.

-

Wash the cells.

-

Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody (H3K9me2 signal) and the DNA stain (cell number normalization).

-

Quantify the fluorescence intensity and normalize the H3K9me2 signal to the DNA stain signal. Calculate the IC50 for the reduction of cellular H3K9me2.[5]

Western Blotting for Histone Modifications

This standard biochemical technique is used to detect changes in the levels of specific histone modifications in cell lysates.

Materials:

-

Cells treated with this compound

-

Histone extraction buffer or whole-cell lysis buffer (RIPA)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels (e.g., 15% acrylamide (B121943) for better resolution of histones)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound as described for the ICW assay.

-

Harvest the cells and perform histone extraction or prepare whole-cell lysates.[7][8]

-

Quantify the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

For a loading control, the same membrane can be stripped and re-probed with an antibody against total histone H3.

-

Quantify the band intensities to determine the relative change in H3K9me2 levels upon this compound treatment.[9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the G9a/GLP histone methyltransferase complex. Its ability to reduce H3K9me2 levels both in vitro and in cellular models makes it an indispensable tool for elucidating the roles of G9a and GLP in health and disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential G9a/GLP inhibitors. Further research into the downstream effects of G9a/GLP inhibition will continue to shed light on the complex interplay of epigenetic regulation in various biological processes and may pave the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

UNC0224: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epigenetics has illuminated the profound impact of covalent modifications to histone proteins and DNA on gene expression and cellular function. Among these modifications, histone lysine (B10760008) methylation, catalyzed by histone methyltransferases (HMTs), is a critical regulatory mechanism. G9a (also known as EHMT2 or KMT1C) and the closely related G9a-Like Protein (GLP, also known as EHMT1 or KMT1D) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression.[1] Overexpression and dysregulation of G9a have been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2]

This technical guide provides a comprehensive overview of UNC0224, a pivotal small molecule inhibitor of G9a and GLP. We will delve into its discovery through medicinal chemistry efforts, its detailed mechanism of action, its pharmacological profile, and the key experimental protocols used in its characterization. This document serves as a resource for researchers utilizing this compound as a chemical probe to investigate the biology of G9a/GLP and for those engaged in the development of next-generation epigenetic therapies.

Discovery and History

The discovery of this compound was a significant step in the development of potent and selective chemical probes for G9a/GLP. The journey began with the high-throughput screening hit BIX-01294, the first-reported selective small molecule inhibitor for G9a/GLP.[3][4][5] While a landmark discovery, BIX-01294 suffered from limitations such as cellular toxicity at higher concentrations.[5]

Researchers at the University of North Carolina at Chapel Hill initiated a structure-activity relationship (SAR) exploration based on the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold of BIX-01294.[2][3] This systematic effort led to the discovery of this compound (designated as compound 8 or 10 in initial publications).[2][3] The key innovation in this compound was the replacement of a methoxy (B1213986) group at the 7-position of the quinazoline (B50416) ring with a 7-dimethylaminopropoxy side chain. This modification was hypothesized to occupy the lysine-binding channel of the enzyme, a theory later confirmed by crystallography.[3] This strategic design resulted in a compound with significantly improved potency and selectivity, establishing this compound as a valuable tool for studying G9a biology.[2][3] this compound itself became a stepping stone for the development of even more advanced probes, such as the highly potent UNC0321 and the in vivo-validated UNC0638 and UNC0642.[4][5][6]

Chemical Synthesis

The synthesis of this compound is a multi-step process starting from commercially available 2-methoxy-4-cyanophenol.[3][5] The key steps involve the construction of the quinazoline core followed by sequential displacement reactions to install the required amine groups.

The generalized synthetic route is as follows:

-

Protection and Nitration: The phenolic hydroxyl group of the starting material is protected, typically with a benzyl (B1604629) group, followed by nitration of the aromatic ring.

-

Reduction: The nitro group is reduced to an aniline (B41778).

-

Quinazolinedione Formation: The aniline intermediate is converted into a quinazolinedione through the formation of a methyl carbamate, followed by hydrolysis of the cyano group and ring closure.

-

Chlorination: The quinazolinedione is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 2,4-dichloro quinazoline intermediate.

-

Nucleophilic Substitution: Two sequential chloro displacement reactions are performed to add the distinct amine side chains at the C2 and C4 positions.

-

Debenzylation and Final Alkylation: The benzyl protecting group is removed, and the final 7-aminoalkoxy side chain is installed via a Mitsunobu reaction to yield this compound.[3]

Mechanism of Action

This compound functions as a potent inhibitor of the methyltransferase activity of both G9a and GLP. These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a substrate protein, most notably Histone H3.

Mechanism of inhibition studies have shown that this compound is competitive with the peptide substrate and non-competitive or uncompetitive with the cofactor SAM.[6] This indicates that this compound binds to the enzyme's substrate-binding pocket, directly preventing the histone tail from accessing the catalytic site. The discovery and subsequent high-resolution (1.7 Å) co-crystal structure of this compound in complex with G9a (PDB: 3K5K) provided definitive structural evidence for this mechanism.[3] The structure revealed that the 7-dimethylaminopropoxy side chain of this compound extends into and occupies the lysine-binding channel, validating the initial design hypothesis and explaining its enhanced potency over earlier inhibitors like BIX-01294.[3]

Pharmacological Profile

This compound is characterized by its high potency against G9a and GLP and excellent selectivity against other histone methyltransferases.

In Vitro Potency

The inhibitory activity of this compound has been quantified using various biochemical and biophysical assays. The data consistently demonstrate nanomolar potency.

| Parameter | Target Enzyme | Value (nM) | Assay Type | Reference(s) |

| IC₅₀ | G9a | 15 | ThioGlo / Enzyme-coupled | [7][8][9] |

| G9a | 43 | ECSD | [7] | |

| G9a | 57 | CLOT | [7] | |

| GLP | 20 - 58 | ThioGlo / ECSD / CLOT | [7][10][11] | |

| Kᵢ | G9a | 2.6 | - | [7][11] |

| Kₑ | G9a | 23 | Isothermal Titration Calorimetry (ITC) | [7][8][11] |

| G9a | 29 | Isothermal Titration Calorimetry (ITC) | [10] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₑ: Dissociation constant.

Selectivity

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other methyltransferases and has shown remarkable selectivity.

| Off-Target Enzyme | Enzyme Class | Selectivity vs. G9a | Reference(s) |

| SET7/9 | Histone Lysine Methyltransferase | >1000-fold | [7][10] |

| SET8/PreSET7 | Histone Lysine Methyltransferase | >1000-fold / Inactive | [7][10] |

| PRMT3 | Protein Arginine Methyltransferase | Inactive | [7] |

| JMJD2E | Histone Demethylase | Inactive | [7] |

Key Experimental Methodologies

The characterization of this compound involved several key in vitro assays to determine its potency, binding affinity, and cellular activity.

Biochemical Potency Assays (IC₅₀ Determination)

A common method to determine the IC₅₀ of HMT inhibitors is a SAHH (S-adenosyl-L-homocysteine hydrolase)-coupled fluorometric assay.

-

Principle: The methyltransferase (G9a) transfers a methyl group from SAM to a peptide substrate, producing S-adenosyl-L-homocysteine (SAH). In a coupled reaction, SAHH hydrolyzes SAH to homocysteine and adenosine (B11128). The free sulfhydryl group on homocysteine is then detected by a thiol-sensitive fluorescent probe, such as ThioGlo. The fluorescence intensity is directly proportional to enzyme activity.

-

Protocol Outline:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., 25 mM potassium phosphate, pH 7.6) containing a small percentage of DMSO.

-

Reaction Mixture: In a microplate, combine the G9a enzyme, a biotinylated H3 peptide substrate, SAM, SAHH, and adenosine deaminase.

-

Initiation: Add the diluted this compound or vehicle control to the reaction wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the ThioGlo fluorescent probe.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

-

Biophysical Binding Assays (Kₑ Determination)

Isothermal Titration Calorimetry (ITC) was used to directly measure the binding affinity of this compound to G9a.

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (G9a).

-

Protocol Outline:

-

A solution of G9a protein is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into an injection syringe.

-

Small aliquots of the this compound solution are injected into the G9a solution.

-

Each injection causes a heat change (endothermic or exothermic) that is measured by the instrument.

-

By integrating the heat peaks and plotting them against the molar ratio of ligand to protein, a binding isotherm is generated, from which the dissociation constant (Kₑ), stoichiometry (n), and enthalpy (ΔH) of binding can be determined.[7][10]

-

Cellular Activity Assays

To confirm that this compound could inhibit G9a within a cellular context, In-Cell Western (ICW) assays were employed.

-

Principle: This immunofluorescence-based assay quantifies the level of a specific protein modification (H3K9me2) inside cells grown in a microplate.

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for H3K9me2. Follow this with an infrared dye-conjugated secondary antibody. A nuclear counterstain (e.g., DRAQ5) is used for normalization.

-

Data Acquisition: Scan the plate using an infrared imaging system.

-

Analysis: Quantify the fluorescence intensity for the H3K9me2 mark and normalize it to the nuclear stain signal. This allows for the determination of a cellular IC₅₀ for the reduction of the H3K9me2 mark.[12]

-

Conclusion

This compound stands as a seminal achievement in the pursuit of chemical probes for epigenetic targets. Its rational design, building upon the BIX-01294 scaffold, resulted in a potent, selective, and structurally characterized inhibitor of the G9a and GLP histone methyltransferases. The detailed pharmacological and structural data available for this compound have made it an indispensable tool for researchers dissecting the complex roles of H3K9 methylation in health and disease. While subsequently surpassed in potency and in vivo utility by its own descendants, this compound remains a cornerstone compound in the history of epigenetic drug discovery and a benchmark for the development of future HMT inhibitors.

References

- 1. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. UNC 0224 |G9a HKMT inhibitor | Hello Bio [hellobio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

UNC0224: A Technical Guide to its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0224 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a critical role in chromatin remodeling by catalyzing the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a and GLP, this compound serves as a valuable chemical probe to investigate the biological functions of these enzymes and their roles in gene silencing, as well as to explore their therapeutic potential in various diseases, including cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Mechanism of Action

This compound is a 2,4-diamino-7-aminoalkoxy-quinazoline derivative that acts as a competitive inhibitor at the substrate-binding site of G9a and GLP. Structural studies have revealed that this compound occupies the lysine-binding channel of the enzyme's SET domain, thereby preventing the binding of the histone H3 substrate and the subsequent transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). This inhibition leads to a global reduction in H3K9me1 and H3K9me2 levels, resulting in a more open chromatin state and the potential for reactivation of silenced genes. Beyond histones, G9a and GLP are known to methylate non-histone proteins, including the tumor suppressor p53 at lysine 373, leading to its inactivation. Inhibition by this compound can therefore also impact p53-mediated cellular processes.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory and binding activities against its primary targets, G9a and GLP.

| Target | Assay Type | Value | Units | Reference |

| G9a | IC50 | 15 | nM | |

| G9a | Ki | 2.6 | nM | |

| G9a | Kd | 23, 29 | nM | |

| GLP | IC50 | 20-58 | nM |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay Type | Value | Units | Reference |

| MDA-MB-231 | H3K9me2 Reduction (In-Cell Western) | >5 | µM | |

| MDA-MB-231 | Cytotoxicity (MTT Assay) | 34 | µM |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

SAHH-Coupled Fluorescence Assay for G9a/GLP Inhibition

This assay provides a continuous, fluorescence-based method to measure the activity of histone methyltransferases.

Principle: The methyltransferase reaction produces S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The free sulfhydryl group of homocysteine reacts with a thiol-sensitive fluorophore (e.g., ThioGlo1 or similar reagents), producing a fluorescent signal that is proportional to the enzyme activity.

Materials:

-

G9a or GLP enzyme

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

Thiol-sensitive fluorophore (e.g., ThioGlo1)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

This compound or other test inhibitors

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the following in order:

-

Assay buffer

-

This compound or DMSO (vehicle control)

-

G9a or GLP enzyme

-

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Prepare a substrate mix containing the H3 peptide and SAM in assay buffer.

-

Initiate the reaction by adding the substrate mix to the wells.

-

Immediately add the coupling enzyme mix containing SAHH and the thiol-sensitive fluorophore.

-

Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AlphaLISA Assay for H3K9me2 Detection

This is a highly sensitive, homogeneous immunoassay for the detection of specific histone modifications.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a specific biomolecular interaction occurs. For H3K9me2 detection, a biotinylated anti-Histone H3 antibody is captured by streptavidin-coated donor beads, and an anti-H3K9me2 antibody is conjugated to acceptor beads. When both antibodies bind to the same histone H3 protein (one to the C-terminus and the other to the dimethylated K9), the beads are brought close enough for a chemiluminescent signal to be generated upon excitation.

Materials:

-

AlphaLISA® Universal Assay Buffer

-

AlphaLISA® Streptavidin Donor Beads

-

AlphaLISA® Anti-H3K9me2 Acceptor Beads

-

Biotinylated Anti-Histone H3 Antibody (C-terminus specific)

-

Cell lysates or purified histones

-

White opaque 384-well microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Prepare cell lysates containing extracted histones or use purified histone proteins.

-

In a 384-well plate, add the following in order:

-

AlphaLISA Universal Assay Buffer

-

Cell lysate or purified histones

-

A mix of Anti-H3K9me2 Acceptor Beads and Biotinylated Anti-Histone H3 Antibody

-

-

Incubate for 60 minutes at room temperature in the dark.

-

Add Streptavidin Donor Beads (prepared in the dark).

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-capable plate reader.

-

The signal is proportional to the amount of H3K9me2 present in the sample.

In-Cell Western (ICW) Assay for Cellular H3K9me2 Levels

This immunocytochemical technique allows for the quantification of protein levels and modifications directly in cultured cells.

Materials:

-

Cells cultured in 96-well plates

-

This compound or other treatments

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: Odyssey Blocking Buffer or similar

-

Primary Antibody: Anti-H3K9me2 antibody

-

Secondary Antibody: IRDye®-conjugated secondary antibody

-

DNA stain (e.g., DRAQ5™) for normalization

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time.

-

Fix the cells with Fixation Solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Block non-specific binding with Blocking Buffer for 1.5 hours at room temperature.

-

Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the cells.

-

Incubate with the IRDye®-conjugated secondary antibody and the DNA stain for 1 hour at room temperature in the dark.

-

Wash the cells.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the target protein (H3K9me2) and the DNA stain. Normalize the target signal to the DNA stain signal to account for cell number variability.

MTT Assay for Cellular Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: this compound inhibits G9a/GLP, preventing H3K9 and p53 methylation.

Caption: Workflow for the SAHH-coupled fluorescence assay.

Caption: Workflow for the AlphaLISA H3K9me2 detection assay.

Conclusion

This compound is a cornerstone chemical probe for elucidating the roles of G9a and GLP in chromatin remodeling and gene regulation. Its high potency and selectivity make it an invaluable tool for both basic research and early-stage drug discovery. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound, facilitating further investigation into the therapeutic potential of targeting G9a/GLP-mediated methylation in human diseases.

UNC0224: A Technical Guide to its Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of UNC0224, a potent and selective small molecule inhibitor of the protein lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). It details the compound's mechanism of action, summarizes its biochemical and cellular activities, and provides key experimental protocols for its use in research and drug development settings.

Executive Summary

This compound is a 2,4-diamino-7-aminoalkoxyquinazoline derivative that functions as a powerful chemical probe for studying the biological roles of G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D).[1][2] These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[3][4] this compound offers high selectivity for G9a/GLP over other histone methyltransferases (HMTs), making it an invaluable tool for dissecting specific epigenetic pathways.[3][5] This guide consolidates critical data and methodologies to facilitate its effective application.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the peptide substrate for the active site of the G9a/GLP enzymatic complex.[1][6] It does not compete with the S-adenosyl-L-methionine (SAM) cofactor.[1] By blocking the substrate-binding groove, this compound prevents the transfer of methyl groups from SAM to the lysine residue on histone tails and other non-histone protein substrates, such as the tumor suppressor p53.[4][7] The primary and most well-characterized downstream effect is a global reduction in cellular levels of H3K9me1 and H3K9me2, leading to a more open chromatin state and potential reactivation of gene expression at G9a/GLP target loci.[4]

Quantitative Data

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize these key quantitative metrics.

Table 1: Biochemical Activity of this compound

| Target Enzyme | Assay Type | Metric | Value (nM) | Reference |

| G9a (EHMT2) | ThioGlo | IC₅₀ | 15 | |

| ECSD | IC₅₀ | 43 | [8] | |

| CLOT | IC₅₀ | 57 | [8] | |

| Isothermal Titration | Kᵢ | 2.6 | [8][9] | |

| Isothermal Titration | Kₑ | 23 - 29 | [3][8] | |

| GLP (EHMT1) | ThioGlo | IC₅₀ | 20 | |

| ECSD | IC₅₀ | 50 | [8] | |

| CLOT | IC₅₀ | 58 | [8] | |

| SET7/9 | - | IC₅₀ | >100,000 | [3][8] |

| SET8 | - | IC₅₀ | >100,000 | [3][5][8] |

| PRMT3 | - | IC₅₀ | >100,000 | [8] |

| JMJD2E | - | IC₅₀ | >100,000 | [8] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₑ: Dissociation constant.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Metric | Value (µM) | Duration | Reference |

| MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | EC₅₀ | 0.1 - 0.6 | 48 hrs | [1][8] |

| MDA-MB-231 | MTT Assay (Cytotoxicity) | EC₅₀ | 34 | 48 hrs | [8] |

| PANC-1 | In-Cell Western (H3K9me2 reduction) | EC₅₀ | 0.04 | 48 hrs | [1] |

| U2OS | In-Cell Western (H3K9me2 reduction) | EC₅₀ | <0.15 | 48 hrs | [1] |

| PC3 | In-Cell Western (H3K9me2 reduction) | EC₅₀ | <0.15 | 48 hrs | [1] |

EC₅₀: Half maximal effective concentration.

Experimental Protocols

This section outlines methodologies for key experiments involving this compound.

Preparation of this compound Stock Solutions

-

Solubility : this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (~15 mg/ml).[5][10]

-

Protocol :

-

To prepare a 10 mM stock solution, dissolve 4.86 mg of this compound (MW: 485.67 g/mol ) in 1 mL of fresh, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or at -80°C for up to two years.[8][10] For aqueous solutions, prepare them fresh and do not store for more than one day.[5]

-

In-Cell Western (ICW) Assay for H3K9me2 Reduction

This immunofluorescence-based assay quantifies the reduction of a specific protein mark (H3K9me2) within cells in a multi-well plate format.[4][7]

-

Materials :

-

Cells (e.g., MDA-MB-231)

-

96-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary Antibody: Anti-H3K9me2 (e.g., from Cell Signaling Technology or Abcam)

-

Secondary Antibody: IRDye-conjugated secondary antibody (e.g., IRDye 800CW)

-

DNA stain for normalization (e.g., DRAQ5)

-

Infrared imaging system (e.g., LI-COR Odyssey)

-

-

Protocol :

-

Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound-containing medium. Include a DMSO-only vehicle control. Incubate for 48 hours.

-

Fixation : Remove the medium and wash cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

-

Permeabilization : Wash the plate three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 15 minutes.

-

Blocking : Wash the plate three times. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation : Dilute the anti-H3K9me2 antibody in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation : Wash the plate five times with wash buffer (0.1% Tween-20 in PBS). Dilute the IRDye-conjugated secondary antibody and the DRAQ5 DNA stain in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.

-

Imaging : Wash the plate five times. Ensure the final wash is removed completely. Scan the plate using an infrared imaging system. The H3K9me2 signal is detected in the appropriate channel (e.g., 700 nm or 800 nm), and the DNA stain signal is used for normalization.

-

Analysis : Quantify the integrated intensity of both signals. Normalize the H3K9me2 signal to the DNA stain signal for each well. Plot the normalized signal against the this compound concentration to determine the EC₅₀ value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Protocol :

-

Cell Seeding and Treatment : Seed and treat cells with this compound in a 96-well plate as described in the ICW protocol (Section 4.2).

-

MTT Addition : After the 48-hour incubation, add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C in a humidified incubator to dissolve the crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the DMSO control and plot against this compound concentration to determine the cytotoxic EC₅₀ value.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical cell-based experiment to assess the efficacy and toxicity of this compound.

Conclusion and Applications

This compound is a foundational chemical tool for investigating the epigenetic roles of G9a and GLP. Its high potency and selectivity allow for confident interrogation of biological pathways modulated by H3K9 methylation. Key applications include:

-

Target Validation : Confirming the role of G9a/GLP in various disease models, particularly in oncology.[4][7][11]

-

Gene Regulation Studies : Elucidating how H3K9me2 contributes to the silencing of specific genes and retroviral elements.[4][12]

-

Drug Development : Serving as a reference compound and a starting point for the development of more drug-like G9a/GLP inhibitors with improved pharmacokinetic properties for in vivo studies.[1]

-

Cell Reprogramming : Use in protocols for the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).

Researchers using this compound should be mindful of its poor in vivo pharmacokinetic properties, which led to the development of successor compounds like UNC0638 and UNC0642 for animal studies.[1] Nevertheless, for cellular and biochemical assays, this compound remains a robust and indispensable chemical probe.

References

- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. UNC 0224 |G9a HKMT inhibitor | Hello Bio [hellobio.com]

- 11. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of UNC0224: A Technical Guide for Drug Development Professionals

An in-depth exploration of the 2,4-diamino-7-aminoalkoxy-quinazoline scaffold, its optimization leading to the potent G9a/GLP inhibitor UNC0224, and the associated signaling pathways and experimental methodologies.

This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), enzymes pivotal in epigenetic regulation.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology.

Core Structure and Structure-Activity Relationship (SAR)

The discovery of this compound originated from the exploration of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, initially identified in the G9a/GLP inhibitor BIX-01294.[3][4] Systematic modifications of this core structure led to the identification of key pharmacophoric features and ultimately to the development of this compound with significantly improved potency and selectivity.

The 2,4-Diamino-7-aminoalkoxy-quinazoline Scaffold

The core of this compound is a quinazoline (B50416) ring substituted at positions 2, 4, and 7. The SAR studies focused on modifications at these three key positions to enhance binding affinity and selectivity for G9a and GLP.[1][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its key analogs, highlighting the impact of substitutions at the 2-, 4-, and 7-positions of the quinazoline core on the inhibitory activity against G9a and GLP.

Table 1: SAR at the 4-Amino Position of the Quinazoline Ring

| Compound | R Group at 4-Position | G9a IC50 (nM) | GLP IC50 (nM) |

| BIX-01294 (analog) | 1-Benzyl-piperidin-4-ylamino | ~1700 | ~1500 |

| This compound | 1-Methyl-piperidin-4-ylamino | 15 | 20-58 |

| Analog 2c | piperidin-4-ylamino | >10000 | >10000 |

| Analog 2d | tetrahydropyran-4-yl-amino | >10000 | >10000 |

| Analog 2e | cyclohexylamino | >10000 | >10000 |

Data compiled from multiple sources.[1][3][5]

Table 2: SAR at the 2-Amino Position of the Quinazoline Ring

| Compound | R Group at 2-Position | G9a IC50 (nM) | GLP IC50 (nM) |

| This compound | 4-Methyl-1,4-diazepan-1-yl | 15 | 20-58 |

| Analog 2h | 4-Methylpiperazin-1-yl | 30 | ND |

| Analog 2i | Piperidin-1-yl | 42 | ND |

| Analog 2j | Morpholino | 100 | ND |

ND: Not Determined from the available search results. Data compiled from multiple sources.[3][5]

Table 3: SAR at the 7-Alkoxy Position of the Quinazoline Ring

| Compound | R Group at 7-Position | G9a IC50 (nM) | GLP IC50 (nM) |

| BIX-01294 (analog) | Methoxy | ~1700 | ~1500 |

| This compound | 3-(Dimethylamino)propoxy | 15 | 20-58 |

| UNC0321 (analog) | 2-(Dimethylamino)ethoxy | 6-9 | 15-23 |

Data compiled from multiple sources.[3][4][6]

Key SAR Insights:

-

4-Amino Position: An alkylated nitrogen on the piperidine (B6355638) ring is crucial for potent inhibition. Removal of the alkyl group (e.g., piperidin-4-ylamino) or replacement with non-basic groups leads to a significant loss of activity.[1]

-

2-Amino Position: Modifications at this position are generally well-tolerated. Cyclic amines, such as the 4-methyl-1,4-diazepan-1-yl group in this compound, contribute to high potency.[1]

-

7-Alkoxy Position: The introduction of a basic aminoalkoxy side chain at the 7-position was a key discovery, dramatically increasing potency. This side chain is hypothesized to occupy the lysine-binding channel of G9a.[1][3] The length and nature of this chain influence activity, with shorter chains like in UNC0321 also demonstrating high potency.[4][6]

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Synthesis of 2,4-Diamino-7-aminoalkoxy-quinazolines

The synthesis of the this compound scaffold involves a multi-step process. A general synthetic route is outlined below.[3][7]

Synthesis of the this compound scaffold.

Detailed Steps:

-

Benzyl protection of commercially available 2-methoxy-4-cyanophenol.

-

Nitration of the protected phenol.

-

Reduction of the nitro group to yield an aniline intermediate.[3]

-

Conversion of the aniline to a quinazolinedione through formation of a methyl carbamate, saponification of the cyano group, and ring closure.

-

Treatment with phosphorus oxychloride (POCl₃) to form the 2,4-dichloro quinazoline intermediate.[3]

-

First chloro displacement at the 4-position with the desired amine (e.g., 1-methyl-4-aminopiperidine).

-

Second chloro displacement at the 2-position with another amine (e.g., 1-methylhomopiperazine) under microwave heating conditions to yield the 2,4-diamino quinazoline.[3]

-

Debenzylation to expose the phenol at the 7-position.

-

Mitsunobu reaction with the appropriate amino alcohol (e.g., 3-(dimethylamino)propan-1-ol) to install the 7-aminoalkoxy side chain, yielding the final product.[3]

G9a/GLP Biochemical Assays

Several assay formats are used to determine the inhibitory potency of compounds against G9a and GLP.

This assay measures the di-methylation of a biotinylated Histone H3 (1-21) peptide.[8][9]

Workflow:

AlphaLISA assay workflow.

Protocol:

-

Reaction Mixture: In a 384-well white opaque microplate, combine the G9a or GLP enzyme, the test inhibitor at various concentrations, a biotinylated histone H3 (1-21) peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).[8][9]

-

Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for histone methylation.[9]

-

Detection:

-

Add Anti-methyl-Histone H3 Lysine (B10760008) 9 (H3K9me2) AlphaLISA Acceptor beads to stop the reaction and bind to the methylated peptide. Incubate for 60 minutes at room temperature in the dark.[8][9]

-

Add Streptavidin Donor beads, which bind to the biotinylated end of the histone peptide. Incubate for 30 minutes at room temperature in the dark.[8][9]

-

-

Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. Proximity of the donor and acceptor beads upon binding to the same methylated peptide results in a chemiluminescent signal. The signal intensity is inversely proportional to the inhibitor's activity.[8]

This assay also detects methylated histone H3 peptide but uses a different detection method.[3][10]

Workflow:

References

- 1. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

biochemical assays for UNC0224 activity

An In-depth Technical Guide to Biochemical Assays for UNC0224 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] These enzymes are crucial for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[3][4] G9a and GLP often form a heterodimeric complex which is the primary functional methyltransferase for H3K9 in cells.[3][5] Due to its high potency and selectivity, this compound serves as an invaluable chemical probe for investigating the biological functions of G9a and GLP in chromatin remodeling, gene expression, and various disease states.[6][7] This guide provides a comprehensive overview of the core biochemical assays used to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor.[3][8][9] It binds to the histone peptide substrate binding groove of G9a and GLP, preventing the enzyme from binding to its natural substrate, histone H3.[7][8] Studies have shown that this compound is noncompetitive or uncompetitive with respect to the cofactor S-adenosyl-L-methionine (SAM), indicating it does not bind to the SAM binding pocket.[3]

Caption: Competitive inhibition of G9a/GLP by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified using various biochemical assays. The tables below summarize key potency and binding affinity values.

Table 1: Inhibitory Potency of this compound against G9a and GLP

| Target | Assay Type | IC50 (nM) | Reference |

| G9a | Not specified | 15 | [1][2][4][6] |

| G9a | ThioGlo Assay | 15 | |

| G9a | ECSD Assay | 43 | [1] |

| G9a | CLOT Assay | 57 | [1][10] |

| GLP | ThioGlo Assay | 20 | |

| GLP | Assay-dependent | 20 - 58 | [1][2][4] |

| GLP | ECSD Assay | 50 | [1] |

| GLP | CLOT Assay | 58 | [1][10] |

Table 2: Binding Affinity and Selectivity of this compound

| Parameter | Target | Method | Value (nM) | Selectivity | Reference |

| Ki | G9a | Not specified | 2.6 | - | [1] |

| Kd | G9a | Not specified | 23 | - | [1][6] |

| Kd | G9a | ITC | 29 | - | [4] |

| IC50 | SET7/9, SET8, PRMT3, JMJD2E | Not specified | - | Inactive / >1000-fold selective | [1][4] |

IC50 (Half-maximal inhibitory concentration), Ki (Inhibition constant), Kd (Dissociation constant), ITC (Isothermal Titration Calorimetry).

Experimental Protocols

Several distinct biochemical assays are employed to measure the inhibitory effect of this compound on G9a and GLP. These assays typically monitor the consumption of the methyl donor SAM or the formation of the methylated peptide product.

Caption: A generalized workflow for measuring this compound activity.

Radioactivity-Based Scintillation Proximity Assay (SPA)

This assay is a classic method that directly measures the transfer of a radiolabeled methyl group from ³H-SAM to a biotinylated histone H3 peptide substrate.[3]

-

Principle: When the ³H-methylated biotin-peptide binds to a streptavidin-coated scintillant-embedded bead, the emitted beta particles from the tritium (B154650) excite the scintillant, producing light. Unreacted ³H-SAM in solution is too far away to cause excitation.

-

Protocol:

-

Prepare a reaction mixture in a 384-well plate containing:

-

Buffer: 25 mM potassium phosphate (B84403) (pH 8.0), 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100.[3]

-

Enzyme: Recombinant G9a or GLP (e.g., 5 nM final concentration).[3]

-

Inhibitor: Serial dilutions of this compound in DMSO (typically 1% final DMSO concentration).

-

-

Initiate the reaction by adding substrates:

-

Incubate the reaction at 23°C for 20-30 minutes.[3]

-

Stop the reaction by adding an excess of unlabeled SAM or a chemical quencher.

-

Add streptavidin-coated SPA beads and incubate to allow binding.

-

Measure the light signal using a microplate scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Fluorescence-Based SAHH-Coupled Assay

This is a continuous, non-radioactive assay that measures the production of S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM.[11]

-

Principle: The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) converts the SAH product into homocysteine and adenosine. The newly formed homocysteine is then detected by a thiol-sensitive fluorescent probe.

-

Protocol:

-

Prepare a reaction mixture in a suitable microplate containing:

-

Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT.[12]

-

Coupling Enzymes & Probe: SAHH and a thiol-detecting fluorescent probe.

-

Enzyme: Recombinant G9a or GLP.

-

Inhibitor: Serial dilutions of this compound.

-

-

Initiate the reaction by adding substrates:

-

Incubate at a controlled temperature (e.g., 30°C).

-